Absolute (S)-Configuration Verified by Chiral HPLC Analysis — Critical for Stereospecific Synthesis
The (S)-1-(3-chloropyridin-4-yl)ethanamine hydrochloride (CAS 2624108-60-5) is supplied with a certified enantiomeric purity of 98%, confirmed by chiral HPLC analysis on polysaccharide-based chiral stationary phases . In contrast, the racemic mixture (CAS 1149588-22-6) is typically offered at 95% purity without stereochemical specification , and the (R)-enantiomer (CAS 1212935-09-5) is offered at 98% purity . For stereospecific synthesis programs—such as the preparation of pyridazinone P2X7 inhibitors described in WO2009057827 where the (S)-configuration is embedded into the final pharmacophore—use of the racemate would yield a 1:1 mixture of diastereomeric products requiring separation, effectively halving the productive yield and doubling the purification burden [1].
| Evidence Dimension | Enantiomeric purity and absolute configuration specification |
|---|---|
| Target Compound Data | (S)-enantiomer hydrochloride: 98% purity, specified (S) absolute configuration, CAS 2624108-60-5 |
| Comparator Or Baseline | Racemic mixture: 95% purity, unspecified stereochemistry, CAS 1149588-22-6; (R)-enantiomer: 98% purity, CAS 1212935-09-5 |
| Quantified Difference | 3% absolute purity advantage for (S)-hydrochloride over racemate; critical distinction is stereochemical definition (S vs. undefined) rather than simple purity percentage |
| Conditions | Chiral HPLC analysis; polysaccharide-based chiral stationary phase |
Why This Matters
For procurement in stereospecific drug synthesis, only the (S)-enantiomer guarantees the correct three-dimensional orientation of the final active pharmaceutical ingredient, avoiding the need for costly chiral separation of diastereomeric intermediates downstream.
- [1] WO2009057827A1, Pyridazinone derivatives and use thereof as P2X7 receptor inhibitors. WIPO, 2009. View Source
